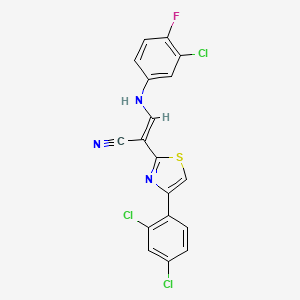

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 683258-39-1

Cat. No.: VC4362005

Molecular Formula: C18H9Cl3FN3S

Molecular Weight: 424.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683258-39-1 |

|---|---|

| Molecular Formula | C18H9Cl3FN3S |

| Molecular Weight | 424.7 |

| IUPAC Name | (E)-3-(3-chloro-4-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C18H9Cl3FN3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b10-8+ |

| Standard InChI Key | VITTUWCNZZUMQU-CSKARUKUSA-N |

| SMILES | C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F |

Introduction

The compound "(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile" is a synthetic organic molecule that belongs to the class of acrylonitriles containing thiazole and substituted phenyl groups. Compounds of this type are often studied for their potential biological activities, including anticancer, antibacterial, and antifungal properties. This article provides an in-depth exploration of its structure, synthesis, properties, and potential applications.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole formation and subsequent coupling with substituted phenyl groups. Below is a general outline:

-

Thiazole Core Formation:

The thiazole ring is synthesized using a Hantzsch thiazole synthesis method involving thiourea and α-haloketones. -

Amination Reaction:

The 3-chloro-4-fluoroaniline is coupled with the thiazole derivative under conditions promoting selective E-isomer formation. -

Acrylonitrile Functionalization:

The acrylonitrile group is introduced through Knoevenagel condensation using malononitrile or similar reagents.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | C≡N stretching at ~2220 cm⁻¹; C=C stretching at ~1600 cm⁻¹; aromatic C-H bending at ~750 cm⁻¹ |

| 1H-NMR (CDCl₃) | Signals for aromatic protons (~7–8 ppm), vinyl protons (~6–7 ppm), and NH (~9 ppm) |

| 13C-NMR | Peaks corresponding to nitrile carbon (~120 ppm), aromatic carbons (~110–140 ppm), and thiazole carbons |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 429 (consistent with molecular weight) |

Biological Activity

Compounds with similar structures have been investigated for their pharmacological properties:

-

Anticancer Activity:

The presence of electron-withdrawing groups (chlorine, fluorine) on the phenyl rings enhances binding to biological targets such as kinases or DNA, making it a potential anticancer agent. -

Antibacterial and Antifungal Properties:

Thiazole-containing compounds often disrupt bacterial cell walls or fungal membranes via interaction with enzymes or proteins. -

Structure-Activity Relationship (SAR):

-

The nitrile group contributes to lipophilicity and membrane permeability.

-

Substituents on the phenyl rings modulate electronic effects, influencing activity.

-

Potential Applications

This compound could serve as a lead molecule for designing drugs targeting:

-

Cancer cell proliferation.

-

Drug-resistant bacterial infections.

-

Fungal pathogens in agricultural or clinical settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume